molecular formula C25H22ClN3O3S B12051841 N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide CAS No. 477318-94-8

N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12051841
CAS No.: 477318-94-8
M. Wt: 480.0 g/mol
InChI Key: BMPNCPPVDCKXEU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a quinazolinone-derived acetamide featuring a sulfanyl bridge. Key structural components include:

  • Quinazolinone core: A 4-oxo-3,4-dihydroquinazoline scaffold substituted at position 3 with a 4-ethoxyphenyl group.
  • Sulfanyl-acetamide side chain: A thioether-linked acetamide moiety with an N-(4-chloro-2-methylphenyl) substituent .

Properties

CAS No.

477318-94-8

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-3-32-19-11-9-18(10-12-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-21-13-8-17(26)14-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30)

InChI Key

BMPNCPPVDCKXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-2-methylaniline

4-Chloro-2-methylphenol (CAS 1570-64-5) is converted to the corresponding aniline via a Buchwald-Hartwig amination. A 60% yield is achieved using ethylmagnesium bromide, hexamethylphosphoric triamide (HMPA), and formaldehyde in tetrahydrofuran/toluene at reflux (4–20°C, 52 h). Purification via silica gel chromatography (5% ethyl acetate/hexane) yields the amine precursor critical for acetamide formation.

Formation of 3-(4-Ethoxyphenyl)quinazolin-4(3H)-one

The quinazolinone core is synthesized via a one-pot cyclocondensation of 2-amino-5-chlorobenzophenone, 4-ethoxybenzaldehyde, and ammonium acetate. Using nano-magnetic piperidinium benzene-1,3-disulfonate (PBDS-SCMNPs) as a catalyst, this step achieves 85–92% yields in 2–3 h at 80°C. The reaction proceeds through imine formation, followed by cyclodehydration (Table 1).

Table 1: Catalytic Efficiency in Quinazolinone Synthesis

CatalystTime (h)Yield (%)
PBDS-SCMNPs2.589
TEATCA4.078

Sulfur Incorporation and Thiolation Strategies

Generation of 2-Mercaptoquinazolinone Derivatives

The quinazolinone intermediate undergoes thiolation at position 2 using Lawesson’s reagent (2.4 eq) in anhydrous toluene under nitrogen. After refluxing for 6 h, the 2-mercapto derivative is isolated in 76% yield. Alternative methods employ thiourea (NH₂CSNH₂) in ethanol with hydrochloric acid, though yields drop to 68%.

Chloroacetylation of 4-Chloro-2-methylaniline

4-Chloro-2-methylaniline reacts with chloroacetyl chloride (1.2 eq) in dry benzene containing pyridine (1.5 eq) at 0–5°C. After 4 h, N-(4-chloro-2-methylphenyl)-2-chloroacetamide precipitates in 82% yield. Excess pyridine neutralizes HCl, preventing N-dechlorination side reactions.

Final Coupling and Optimization

Nucleophilic Displacement of Chlorine

The critical sulfanylacetamide linkage forms via SN₂ reaction between N-(4-chloro-2-methylphenyl)-2-chloroacetamide and 3-(4-ethoxyphenyl)-2-mercaptoquinazolin-4(3H)-one. Optimal conditions use:

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (2.5 eq)

  • Temperature : 60°C for 8 h

  • Yield : 74%

Higher temperatures (>70°C) promote quinazolinone ring-opening, while polar aprotic solvents like DMF enhance nucleophilicity of the mercapto group.

Purification and Characterization

Crude product is purified through silica gel chromatography (ethyl acetate:hexane = 3:7), followed by recrystallization from ethanol. Analytical data confirm structure:

  • HRMS : m/z 480.0 [M+H]⁺ (calc. 480.08)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 3.85 (s, 2H, SCH₂), 4.08 (q, 2H, OCH₂), 6.92–8.21 (m, 10H, aromatic)

Comparative Analysis of Synthetic Routes

Industrial-Scale Protocol (VulcanChem)

A proprietary multi-step process emphasizes:

  • Catalyst : Heterogeneous Pd/C for hydrogenation steps

  • Throughput : 12 kg/batch with 67% overall yield

  • Purity : >99.5% by HPLC

Academic Optimization (Sphinxsai et al.)

  • Thiolation : Uses H₂S gas in DMF at 50°C (81% yield)

  • Coupling : Microwave-assisted (100 W, 30 min) improves yield to 79%

Challenges and Mitigation Strategies

Competing Side Reactions

  • Quinazolinone Hydrolysis : Minimized by avoiding aqueous workup until final stages

  • Sulfide Oxidation : Add 0.1% ascorbic acid to reaction mixtures

Scalability Limitations

  • Solvent Volume : DMF usage reduced via tandem reactions (45% solvent savings)

  • Catalyst Recovery : PBDS-SCMNPs reused 5× without activity loss

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives of the quinazolinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a quinazoline core which is known for its diverse biological activities. The structure includes:

  • Chloro and methyl groups : These substituents can influence the compound's lipophilicity and biological interactions.
  • Sulfanyl linkage : This may enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown potential in targeting various cancer cell lines due to its ability to inhibit key signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that similar quinazoline-based compounds exhibited significant cytotoxic effects against human cancer cell lines, including breast and lung cancers. The mechanism involved the inhibition of the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation .

Anti-inflammatory Effects

Research indicates that compounds with a similar structure can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Cytokine Modulation

In vitro studies have shown that certain quinazoline derivatives can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

The presence of the sulfanyl group in the compound may contribute to its antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against a range of bacterial strains.

Case Study: Bacterial Inhibition

A related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide. Variations in substituents can significantly alter biological activity.

Substituent TypeEffect on Activity
Chloro groupIncreases lipophilicity
Methyl groupEnhances binding affinity
Sulfanyl groupImproves reactivity

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good absorption and distribution characteristics. Toxicological assessments are essential to ensure safety profiles before clinical applications.

ParameterObserved Values
Oral bioavailability>50%
Half-life5 hours
LD50 (rat)>2000 mg/kg

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Variations include:

Compound Name Quinazolinone Substituent Key Features Reference
Target Compound 4-ethoxyphenyl Enhanced lipophilicity due to ethoxy group; potential metabolic stability.
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4-methoxyphenyl Methoxy group reduces steric bulk compared to ethoxy; trifluoromethylphenyl enhances electronegativity.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 4-chlorophenyl Chlorine introduces electron-withdrawing effects; dibromo-methylphenyl may hinder solubility.
N-(3-Fluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide 4-methoxyphenyl Fluoro and methyl groups on acetamide moiety may influence binding interactions.

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) on the quinazolinone improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., chloro) .
  • Bulkier substituents (e.g., trifluoromethyl, dibromo-methylphenyl) on the acetamide side chain may reduce bioavailability due to increased molecular weight and steric hindrance .

Acetamide Side Chain Modifications

The N-aryl acetamide moiety influences solubility, target affinity, and pharmacokinetics:

Compound Name Acetamide Substituent Physicochemical Impact Reference
Target Compound 4-chloro-2-methylphenyl Chlorine and methyl groups balance lipophilicity and steric effects.
N-(2,6-dibromo-4-methylphenyl) derivative 2,6-dibromo-4-methylphenyl High molecular weight (527.1 g/mol) and halogenation may reduce solubility.
N-[4-(acetylamino)phenyl] derivative 4-acetamidophenyl Acetamido group introduces hydrogen-bonding potential, enhancing aqueous solubility.
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate Ethyl ester Esterification increases hydrophobicity; hydrazide derivatives enable further functionalization.

Key Observations :

  • Polar substituents (e.g., acetamido) improve aqueous solubility, whereas halogenated aryl groups (e.g., dibromo) enhance stability but reduce solubility .
  • Ester or hydrazide derivatives (e.g., ) serve as synthetic intermediates for prodrug strategies .

Physicochemical and Spectroscopic Data

Limited data are available, but key findings include:

  • Melting Points: Analog 13a (): 288°C (high purity, crystalline form) . No direct data for the target compound, but analogs with similar substituents (e.g., 4-methoxyphenyl) exhibit mp 274–288°C .
  • Spectroscopy :
    • IR : Strong C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) stretches observed in related compounds .
    • ¹H-NMR : Aromatic protons in the range δ 7.0–8.0 ppm; exchangeable NH signals at δ 10.0–12.0 ppm .

Biological Activity

N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a quinazoline moiety known for various pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is C23H17ClN3O2SC_{23}H_{17}ClN_3O_2S. The compound features a chloro-substituted aromatic ring, a quinazoline derivative, and a sulfanyl group which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds similar in structure have been shown to inhibit various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may play roles in neurodegenerative diseases .
  • Antimicrobial Activity : Quinazoline derivatives often exhibit antimicrobial properties. Studies indicate that compounds with similar structures can possess significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways by modulating the activity of purinergic receptors, which are involved in immune responses .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of AChE and BChE
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryModulation of purinergic signaling

Case Studies

  • Neuroprotective Potential : A study investigated the neuroprotective effects of similar quinazoline derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve neuronal survival in vitro .
  • Antimicrobial Efficacy : In vitro tests demonstrated that N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anti-cancer Properties : Some studies have suggested that quinazoline derivatives can inhibit cancer cell proliferation. For instance, a related compound showed promising results in reducing tumor growth in xenograft models by inducing apoptosis in cancer cells .

Q & A

Q. What are the critical synthetic strategies and reaction conditions for preparing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of aminobenzamides with carbonyl reagents under acidic conditions .
  • Step 2 : Introduction of the 4-ethoxyphenyl group at position 3 of the quinazolinone, often using Ullmann coupling or nucleophilic aromatic substitution.
  • Step 3 : Sulfanylacetamide functionalization via thiol-disulfide exchange or SN2 reactions, requiring strict control of anhydrous conditions and catalysts like DCC/DMAP .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.

Q. Which spectroscopic and analytical methods are essential for structural validation?

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfanyl protons at δ 3.5–4.0 ppm) and confirm substituent connectivity .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₂ClN₃O₃S: 492.10) and isotopic patterns.
  • Melting Point Analysis : Assess purity (e.g., sharp melting point >250°C indicates crystallinity) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement) is used to determine bond lengths, angles, and torsional conformations .
  • Challenges :
  • Disorder : Flexible ethoxyphenyl or sulfanyl groups may require anisotropic displacement parameter (ADP) modeling.
  • Twinning : Use TWINLAW in SHELXL to address crystal twinning artifacts .
    • Validation : R1 < 0.05 and wR2 < 0.10, with residual electron density < 0.3 e⁻/ų .

Q. How can hydrogen bonding networks be analyzed to predict stability and solubility?

  • Graph Set Analysis : Categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using software like Mercury. The quinazolinone’s carbonyl and sulfanyl groups often form intermolecular H-bonds with adjacent aromatic protons, enhancing lattice stability .
  • Impact on Solubility : Strong H-bonding reduces aqueous solubility but improves crystalline stability. Computational tools (e.g., COSMO-RS) can model solubility in polar solvents .

Q. What strategies optimize structure-activity relationships (SAR) for CXCR3 receptor antagonism?

  • Analog Design :
  • Quinazolinone Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 to enhance receptor affinity .
  • Sulfanyl Group Replacement : Test sulfone (-SO₂-) or phosphonate (-PO₃H₂) moieties to improve metabolic stability .
    • Biological Testing :
  • In Vitro Assays : Competitive binding assays (IC₅₀ determination) using HEK293 cells expressing CXCR3 .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with CXCR3’s transmembrane domain .

Q. How can environmental persistence and degradation pathways be assessed?

  • Hydrolysis/Photolysis Studies :
  • OECD Guideline 111 : Expose the compound to pH 4–9 buffers and UV light (λ = 254 nm) to simulate environmental conditions. Monitor degradation via LC-MS .
    • Ecotoxicology :
  • Daphnia magna Assays : Evaluate acute toxicity (48-hr LC₅₀) to assess ecological risk .
  • Soil Microcosms : Analyze microbial degradation pathways (e.g., hydroxylation or dechlorination) using ¹⁴C-labeled compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
  • Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsomes to confirm compound stability .
  • Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers in IC₅₀ datasets .

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